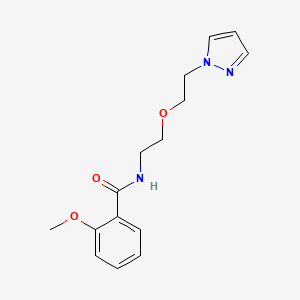

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide is a complex organic compound that features a pyrazole ring, an ethoxyethyl chain, and a methoxybenzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide typically involves multiple stepsThe reaction conditions often require the use of solvents like toluene and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the pyrazole ring or the benzamide moiety.

Substitution: The ethoxyethyl chain and the methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide serves as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it useful in catalysis and materials science. Studies have shown that it can facilitate various catalytic reactions due to its structural features .

Biology

The compound has been investigated for its bioactive properties , showing potential in modulating biological pathways. Research indicates that it may influence enzyme activity or receptor interactions, which are crucial for understanding disease mechanisms .

Medicine

Therapeutic Potential:

Research into the medicinal applications of this compound has highlighted its potential as a therapeutic agent against various diseases:

- Cancer: Preliminary studies suggest that the compound may exhibit anticancer properties by inhibiting specific cancer cell lines .

- Inflammation: The compound's anti-inflammatory effects have been noted in several studies, indicating its potential use in treating inflammatory disorders .

Case Study 1: Anticancer Activity

A study focused on the synthesis of N-substituted pyrazole derivatives demonstrated that compounds similar to this compound showed significant inhibition of cancer cell proliferation in vitro. This suggests that modifications to the pyrazole moiety can enhance anticancer activity .

Case Study 2: Anti-inflammatory Effects

Research conducted on various pyrazole derivatives indicated that compounds with similar structures displayed notable anti-inflammatory activity. The mechanism of action appears to involve the modulation of pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Ligand in coordination chemistry | Facilitates catalytic reactions |

| Biology | Modulates biological pathways | Influences enzyme/receptor interactions |

| Medicine | Potential therapeutic agent | Anticancer and anti-inflammatory properties |

Wirkmechanismus

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the benzamide moiety can interact with enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide: Similar in structure but with a picolinamide group instead of a methoxybenzamide.

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide: Features a chroman-2-carboxamide moiety instead of a methoxybenzamide.

Uniqueness

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a versatile ligand and its potential bioactivity make it a compound of significant interest in various research fields.

Biologische Aktivität

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound, drawing from diverse sources to ensure a comprehensive understanding.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O3. The compound features a pyrazole moiety, which is known for its pharmacological significance, particularly in the development of various therapeutic agents.

Key Structural Features:

- Pyrazole Ring: A five-membered ring that contributes to the compound's biological activity.

- Ether Linkage: Enhances solubility and bioavailability.

- Methoxy Group: Potentially influences the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the pyrazole derivative.

- Alkylation with ethylene oxide to introduce the ethoxy group.

- Acylation with methoxybenzoic acid to yield the final product.

Common solvents used in these reactions include dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), often employing triethylamine as a catalyst to optimize yield and purity.

Preliminary studies suggest that this compound interacts with specific biological targets, including enzymes and receptors involved in various signaling pathways. Its potential mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzyme pathways, impacting metabolic processes.

- Receptor Modulation: It may modulate receptor activity, influencing physiological responses.

Therapeutic Applications

This compound has shown promise in several therapeutic areas:

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Antiplatelet Activity: A study demonstrated that derivatives similar to this compound acted as effective P2Y12 antagonists, significantly reducing platelet aggregation in vitro and in vivo models, suggesting a potential role in managing thrombotic disorders .

- Antitumor Effects: Research on pyrazole derivatives indicated significant inhibition of cancer cell proliferation, particularly in models of melanoma, highlighting their potential as anticancer agents .

- Anti-inflammatory Properties: Compounds with similar structures have been shown to reduce inflammation markers in various animal models, indicating potential applications in treating inflammatory diseases .

Eigenschaften

IUPAC Name |

2-methoxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-20-14-6-3-2-5-13(14)15(19)16-8-11-21-12-10-18-9-4-7-17-18/h2-7,9H,8,10-12H2,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXLBPUZMWMKMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCOCCN2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.